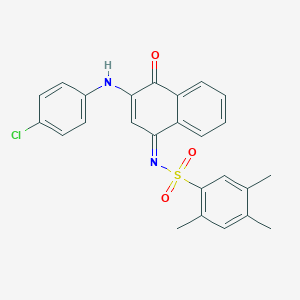
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide, also known as COTI-2, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.
Mécanisme D'action
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide binds to the core domain of mutant p53 and stabilizes it, preventing it from binding to DNA and promoting tumor growth. This mechanism of action is different from other p53-targeting drugs, which typically work by restoring the function of wild-type p53.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells that express mutant p53. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In animal studies, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is its specificity for mutant p53. This allows for targeted therapy that may have fewer side effects than traditional chemotherapy. However, one limitation is that N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide may not be effective in all types of cancer, as mutant p53 is not present in all tumors.
Orientations Futures
For research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide include exploring its potential use in combination with other cancer therapies, studying its effectiveness in different types of cancer, and developing more potent and specific inhibitors of mutant p53. Additionally, further research is needed to understand the long-term effects of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide treatment and to develop biomarkers to predict response to therapy.
In conclusion, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a small molecule inhibitor that has shown promise in cancer treatment by targeting mutant p53. Its specificity and potential to sensitize cancer cells to chemotherapy make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and effectiveness in different types of cancer.
Méthodes De Synthèse
The synthesis of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide involves a multi-step process that includes the reaction of 4-chloroaniline with 1,2-naphthoquinone to produce 3-(4-chloroanilino)-1,2-naphthoquinone. This compound is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to produce N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the mutant p53 protein, which is commonly found in many types of cancer. Mutant p53 is known to promote tumor growth and resistance to chemotherapy. By inhibiting mutant p53, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide has the potential to sensitize cancer cells to chemotherapy and prevent tumor growth.
Propriétés
Formule moléculaire |
C25H21ClN2O3S |
|---|---|
Poids moléculaire |
465 g/mol |
Nom IUPAC |
(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H21ClN2O3S/c1-15-12-17(3)24(13-16(15)2)32(30,31)28-22-14-23(27-19-10-8-18(26)9-11-19)25(29)21-7-5-4-6-20(21)22/h4-14,27H,1-3H3/b28-22- |
Clé InChI |
QPINOEOLDJTXTQ-SLMZUGIISA-N |
SMILES isomérique |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)